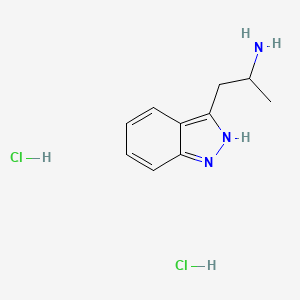
1-(2H-Indazol-3-yl)propan-2-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-Indazol-3-yl)propan-2-amine;dihydrochloride is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-Indazol-3-yl)propan-2-amine typically involves the formation of the indazole core followed by the introduction of the propan-2-amine moiety. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole ring. This can be followed by the alkylation of the indazole nitrogen with a suitable alkyl halide to introduce the propan-2-amine group.
Industrial Production Methods
In industrial settings, the synthesis of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, copper-catalyzed cyclization reactions are commonly used to form the indazole core. The subsequent steps involve standard organic synthesis techniques such as alkylation and amination to introduce the desired functional groups.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2H-Indazol-3-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted indazole compounds with various functional groups.
Applications De Recherche Scientifique
1-(2H-Indazol-3-yl)propan-2-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2H-Indazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of tumor growth. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole-3-amine: A closely related compound with similar biological activities.
2H-Indazole-3-amine: Another indazole derivative with potential pharmacological properties.
1-(1H-Indazol-4-yl)propan-2-amine: A structural isomer with different biological activities.
Uniqueness
1-(2H-Indazol-3-yl)propan-2-amine;dihydrochloride is unique due to its specific substitution pattern on the indazole ring, which imparts distinct biological activities and chemical reactivity. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
IUPAC Name |
1-(2H-indazol-3-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7(11)6-10-8-4-2-3-5-9(8)12-13-10;;/h2-5,7H,6,11H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCRULAJQBRCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=CC=CC2=NN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
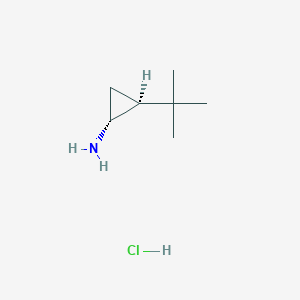
![N-(3-methoxypropyl)-2-[3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)
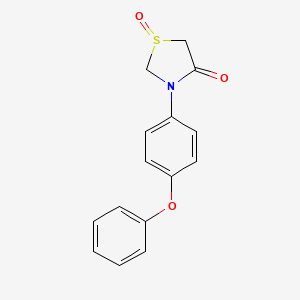
![2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2709788.png)
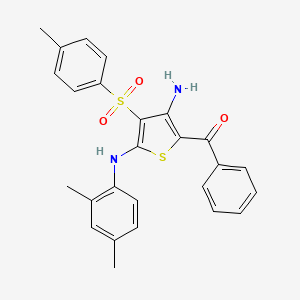
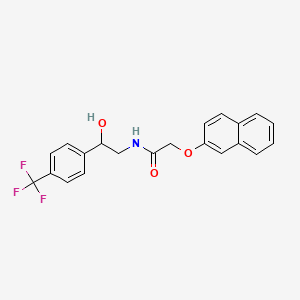
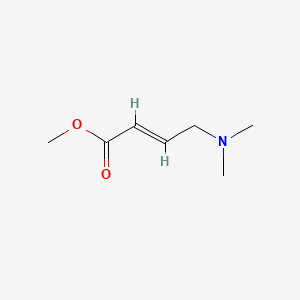
![3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2709795.png)
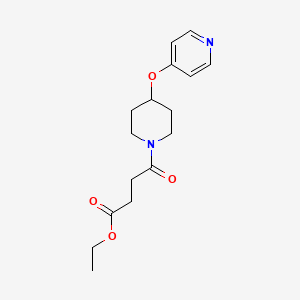
![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)
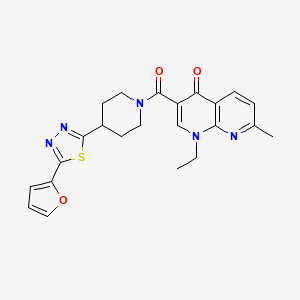
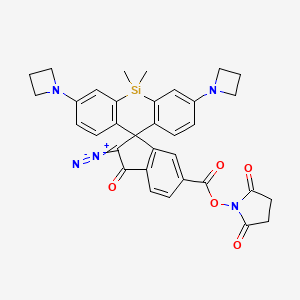
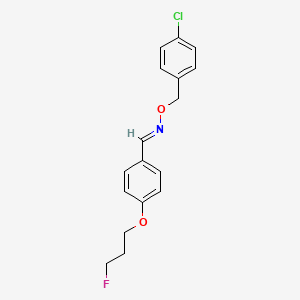
![3-[(Phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B2709802.png)
